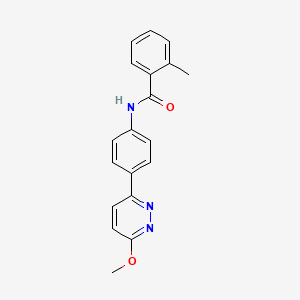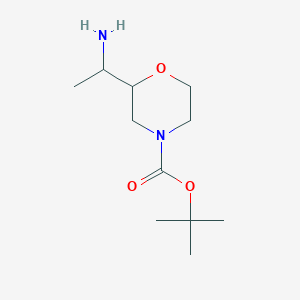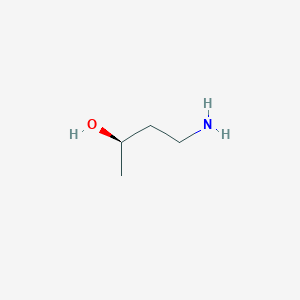
(2R)-4-aminobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant (used to make other compounds) or a product (formed from other compounds). The conditions under which these reactions occur and the other compounds involved would also be detailed .Physical and Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and stability under various conditions. The compound’s reactivity, acidity or basicity, and stereochemistry might also be discussed .科学的研究の応用
Biofuel Production
Research has demonstrated the potential of (2R)-4-aminobutan-2-ol in biofuel production, particularly in the synthesis of isobutanol, a promising biofuel candidate. Bastian et al. (2011) explored engineered pathways in Escherichia coli that convert glucose to isobutanol. They addressed the cofactor imbalance issue by utilizing NADH-dependent pathways, enabling anaerobic isobutanol production at a 100% theoretical yield. This breakthrough underscores the importance of this compound derivatives in achieving economically viable biofuel production processes (Bastian et al., 2011).
Synthesis of Chiral Compounds
The stereoselective synthesis of chiral compounds, such as (S)- and (R)-2-amino-4-hydroxybutanoic acid , highlights another application of this compound. Hernández et al. (2017) employed a systems biocatalysis approach, coupling an aldol reaction with a transamination step, using this compound derivatives. This method reached product concentrations of at least 0.4 M, demonstrating high yields and the ability to produce chiral compounds efficiently, which are crucial in drug development and the manufacture of industrial products (Hernández et al., 2017).
Synthesis of Oligomers and Foldamers
The synthesis of oligomers and foldamers from this compound derivatives offers insights into the creation of complex molecular architectures. Lucarini and Tomasini (2001) described the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, starting from benzyl-N-Boc-(3R)-aminobutanoate. These oligomers fold into ordered structures, highlighting the potential of this compound derivatives in designing new classes of biomimetic materials and understanding peptide bond formation (Lucarini & Tomasini, 2001).
Antiviral Drug Synthesis
In the realm of pharmaceuticals, This compound serves as a precursor in the synthesis of key intermediates for antiviral drugs. Wu et al. (2019) discussed the enhanced synthesis of a crucial intermediate for the antiviral drug Atazanavir using an engineered short-chain dehydrogenase/reductase in an aqueous-organic solvent system. This work exemplifies the role of this compound derivatives in developing efficient and stereoselective biocatalytic processes for drug synthesis (Wu et al., 2019).
作用機序
Target of Action
(2R)-4-Aminobutan-2-ol, also known as (2R,6R)-hydroxynorketamine (HNK), is a metabolite of the drug ketamine . The primary targets of this compound are the N-methyl-D-aspartate receptors (NMDARs) on GABAergic interneurons and the adenosine A1 receptors, which are almost exclusively expressed at nerve terminals .
Mode of Action
This compound interacts with its targets in a unique way. By antagonizing NMDARs on GABAergic interneurons, this compound disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . Furthermore, this compound reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors also counteracts this compound’s effect on glutamate release and presynaptic activity .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The inhibition of NMDARs and the subsequent increase in extracellular glutamate levels can lead to the activation of various downstream signaling pathways, including the MAPK/ERK pathway . This pathway plays a crucial role in cell survival and proliferation, and its activation may contribute to the antidepressant effects of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. By reducing glutamate release and modulating glutamatergic signaling, this compound can influence neuronal activity and synaptic plasticity . These changes at the cellular level may contribute to the observed antidepressant effects of this compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-4-aminobutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXUFNXWXFZVSI-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114963-62-1 |
Source


|
| Record name | (2R)-4-aminobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2700845.png)
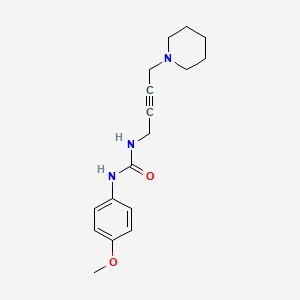
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)
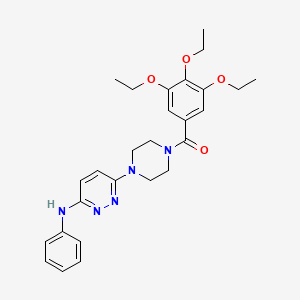
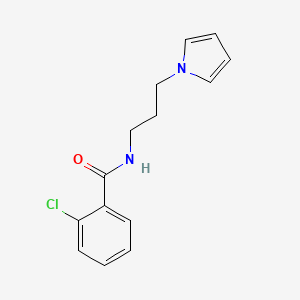
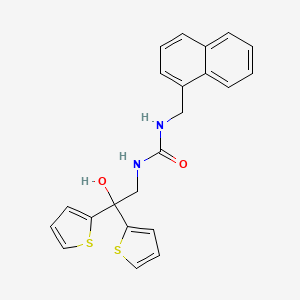
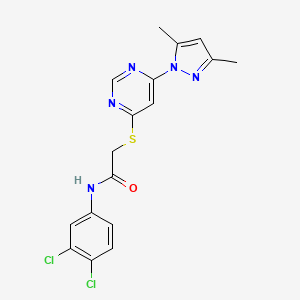
![5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2700855.png)
![(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2700856.png)

![Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one](/img/structure/B2700859.png)

